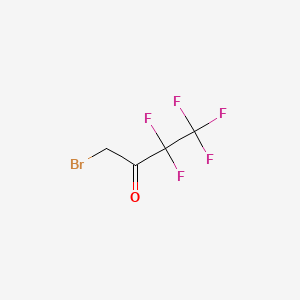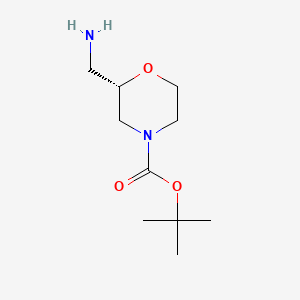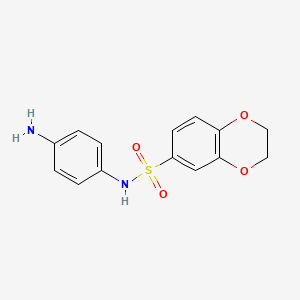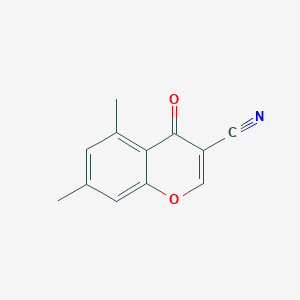
1-Bromo-3,3,4,4,4-pentafluorobutan-2-one
概要
説明
1-Bromo-3,3,4,4,4-pentafluorobutan-2-one is a chemical compound with the empirical formula C4H2BrF5O . It is a solid substance and is used as a pesticide intermediate .
Molecular Structure Analysis
The molecule contains a total of 12 bonds. There are 10 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, and 1 ketone (aliphatic) . The molecule contains a total of 13 atoms; 2 Hydrogen atoms, 4 Carbon atoms, 1 Oxygen atom, 5 Fluorine atoms, and 1 Bromine atom .科学的研究の応用
Chemical Shift Sensitivity in Protein Studies
1-Bromo-3,3,4,4,4-pentafluorobutan-2-one (BPFB) has been evaluated for its effectiveness in fluorine (19F) NMR studies of proteins. Its chemical shift dispersion was compared with other trifluoromethyl probes in various solvent polarity conditions, contributing to the understanding of protein conformers and states (Ye et al., 2015).
Rotational Isomerism in Haloalkanes
Studies on haloalkanes, including 1-bromo variants, have explored their rotational isomerism. This research has implications in understanding molecular structure and behavior in different states of aggregation (Matsuura et al., 1979).
Reaction Dynamics with Hydrocarbons
Research on the reactions of similar compounds, such as 1H-pentafluoropropene with bromine, under free-radical conditions, offers insights into the dynamics of bromo-fluorinated compounds in chemical reactions (Haszeldine et al., 1974).
Applications in Supramolecular Chemistry
The study of sorting haloalkane isomers, including bromoalkanes, using solid supramolecular materials demonstrates the application of compounds like 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one in separation processes and materials science (Wu et al., 2022).
Epoxidation and Polymer Synthesis
Research on the epoxidation of polyfluoro-3-chloro(bromo)-1-butenes and subsequent product properties provides insights into the use of bromo-fluorinated compounds in polymer synthesis and materials chemistry (Zapevalov et al., 2004).
NMR Spectroscopy Applications
Investigations using NMR spectroscopy on compounds including 1-bromo-3,3,4-trifluorobutene-4 enrich the understanding of the behavior of bromo-fluorinated compounds in spectroscopic studies (Hinton & Jaques, 1973).
Safety and Hazards
The safety information available indicates that 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one may cause eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
作用機序
Target of Action
1-Bromo-3,3,4,4,4-pentafluorobutan-2-one is a pesticide intermediate . It is used in the preparation of harmful arthropod pesticides . The primary targets of this compound are harmful arthropods .
Mode of Action
As a pesticide intermediate, it is likely to interact with its targets (harmful arthropods) to disrupt their normal biological processes, leading to their elimination .
Biochemical Pathways
As a pesticide intermediate, it is expected to interfere with the biochemical pathways essential for the survival of harmful arthropods .
Pharmacokinetics
As a pesticide intermediate, its bioavailability would depend on the specific formulation and application method used .
Result of Action
The molecular and cellular effects of 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one’s action would be the disruption of essential biological processes in harmful arthropods, leading to their elimination .
Action Environment
The action, efficacy, and stability of 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one can be influenced by various environmental factors. These may include the specific habitat of the harmful arthropods (plants, soil, inside buildings, animals, etc.) . .
特性
IUPAC Name |
1-bromo-3,3,4,4,4-pentafluorobutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrF5O/c5-1-2(11)3(6,7)4(8,9)10/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHGIRNBWKHUFNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(C(F)(F)F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrF5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371302 | |
| Record name | 1-bromo-3,3,4,4,4-pentafluorobutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3,3,4,4,4-pentafluorobutan-2-one | |
CAS RN |
92737-01-4 | |
| Record name | 1-bromo-3,3,4,4,4-pentafluorobutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why are trifluoromethyl tags useful for studying proteins with 19F NMR?
A1: Trifluoromethyl tags offer several advantages for studying proteins using 19F NMR [, ]:
Q2: How do researchers choose the optimal trifluoromethyl tag for their specific protein and application?
A2: The choice of the optimal trifluoromethyl tag depends on various factors, including:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![5-[(Dimethylamino)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1270745.png)


